molecular formula C12H10F3N3O2 B2379987 5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1111881-74-3

5-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2379987
CAS RN: 1111881-74-3
M. Wt: 285.226
InChI Key: IRUOFBLTMRMLQR-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The trifluoromethyl group is a common feature in many FDA-approved drugs .


Synthesis Analysis

Functionalization of the 5-position in similar compounds has been achieved by lithiation in flow followed by trapping in batch with a series of electrophiles . Protodeboronation of alkyl boronic esters has also been reported .


Molecular Structure Analysis

Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

The trifluoromethyl group has been incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders . The mechanism for producing certain compounds begins with a trifluoromethyl benzene derivative .

Scientific Research Applications

Chemical Synthesis and Characteristics

5-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been studied extensively in the field of chemical synthesis. These compounds exhibit unique characteristics due to their triazole ring, which makes them valuable for various synthetic applications:

  • Synthesis of Amino-Triazole Derivatives : Albert and Taguchi (1973) explored the synthesis of 4-amino-1-(2- and 3-)methyl-1,2,3-triazole-5-carbaldehydes from 5-carbonitriles. This process involved catalytic hydrogenation, highlighting the potential for creating various triazole derivatives with distinct chemical properties (Albert & Taguchi, 1973).

  • Preparation of Triazole-Based Compounds : Cottrell et al. (1991) described an improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles, extending the scope of the Dimroth Reaction to various active methylene compounds. This method facilitates the production of diverse triazole compounds, including those with specific substituents like benzyl groups (Cottrell et al., 1991).

Applications in Material Science and Catalysis

These triazole derivatives also find applications in material science and catalysis:

  • Luminescence in Complexes : Zhao et al. (2014) studied the luminescence properties of Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives. This research suggests potential applications in the development of new luminescent materials (Zhao et al., 2014).

  • Catalyst Activation : Saleem et al. (2014) explored the use of 1,2,3-triazole-based organochalcogen ligands in catalyst activation. Their research indicates the efficiency of these compounds in catalysis, particularly in transfer hydrogenation and oxidation reactions (Saleem et al., 2014).

Antibacterial Properties

The antibacterial properties of some triazole derivatives have also been a subject of research:

  • Antibacterial Activity of Triazole Compounds : Iradyan et al. (2014) synthesized and studied the antibacterial activity of certain 1,2,3-triazole derivatives. This research is significant for the potential development of new antibacterial agents (Iradyan et al., 2014).

Safety and Hazards

As an example, the safety data sheet for a related compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic, especially in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

5-methyl-1-[[3-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-7-10(11(19)20)16-17-18(7)6-8-3-2-4-9(5-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUOFBLTMRMLQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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